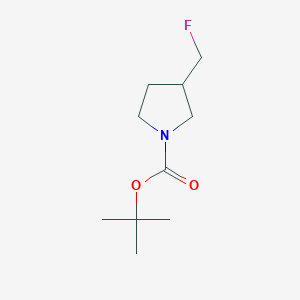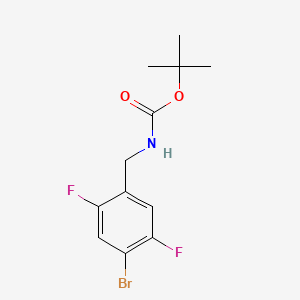
tert-Butyl (4-bromo-2,5-difluorobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . It is a solid compound that is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .
Scientific Research Applications
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-bromophenyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
- Tert-butyl N-(4-bromobutyl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C12H14BrF2NO2 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-10(15)8(13)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17) |
InChI Key |
AKLYXMVFFXOCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


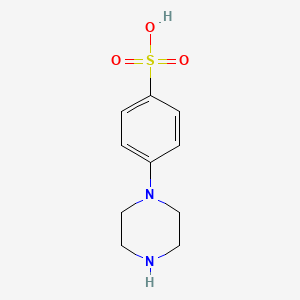
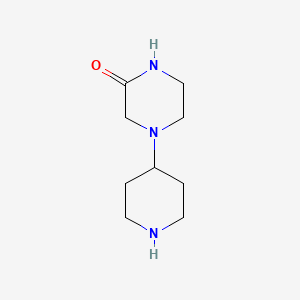
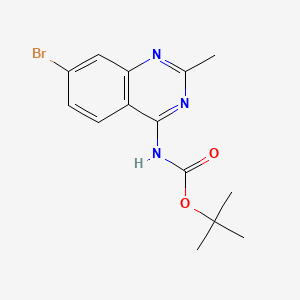
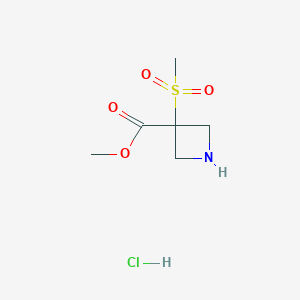
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
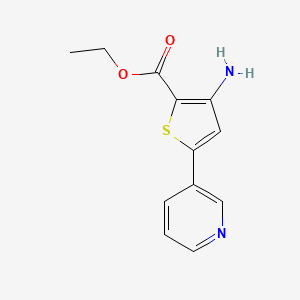
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)


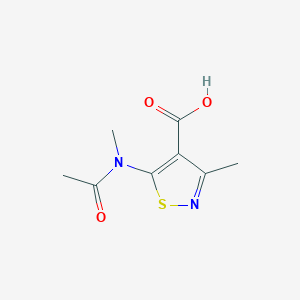

![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)

